2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
2-(Benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural components include:
- A benzylsulfanyl group at the 2-position, which may enhance lipophilicity and influence receptor binding.
- An acetamide-linked methyl group bridging the triazole and pyridazine moieties, likely critical for molecular stability and interactions with biological targets.
While its exact pharmacological profile remains under investigation, analogous triazolopyridazine derivatives are often explored as kinase inhibitors or modulators of central nervous system (CNS) targets due to their ability to penetrate the blood-brain barrier .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-19(14-27-13-15-6-2-1-3-7-15)20-12-18-22-21-16-8-9-17(23-25(16)18)24-10-4-5-11-24/h1-3,6-9H,4-5,10-14H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWAUYULGFFBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSCC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions.
Substitution: The benzylsulfanyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazolopyridazine derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Structural Divergence from Carcinogenic HCAs: Unlike heterocyclic amines (HCAs) such as IQ, which are formed in processed meats and classified as carcinogens , this compound lacks the planar aromatic fused-ring system critical for intercalation-induced DNA damage. The triazolo-pyridazine scaffold instead favors selective enzyme/receptor binding.
The pyrrolidin-1-yl group introduces a basic nitrogen, contrasting with neutral substituents in non-CNS-penetrant analogs.
Biological Activity Trends :
Triazolopyridazines with bulky substituents (e.g., benzyl or pyrrolidine groups) often exhibit improved CNS bioavailability compared to simpler alkyl derivatives. However, this compound’s sulfanyl linkage may reduce metabolic stability relative to ether or amine-linked analogs.
Research Findings and Limitations
- In Silico Studies : Molecular docking suggests strong affinity for kinases (e.g., CDK2) due to the triazole-pyridazine core’s ATP-mimetic properties. However, experimental validation is pending.
- Synthetic Challenges : The benzylsulfanyl group may complicate synthesis compared to chloro or methoxy analogs, requiring optimized protecting-group strategies.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzylsulfanyl group and a triazolo-pyridazin moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole scaffold have shown promising antibacterial and antifungal properties. For instance, triazole derivatives have been reported to possess significant activity against various pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : The presence of the pyridazin moiety in related compounds has been linked to anti-inflammatory activity. Studies have shown that certain derivatives can inhibit COX-2 enzymes effectively .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Similar compounds have demonstrated IC50 values ranging from 10.82 to 29.46 μM/L against various tumor cell lines .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The triazole ring is known to interact with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory pathways or cellular proliferation.
- Free Radical Scavenging : Similar compounds have shown the ability to neutralize free radicals, contributing to their neuroprotective effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on triazole derivatives indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against E. coli .
- Another investigation into pyridazin derivatives highlighted their potential as anti-inflammatory agents with effective suppression of COX-2 activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
